Maltitol is a disaccharide alcohol produced by the hydrogenation of maltose, a sugar derived from starch. [] It belongs to the class of sugar alcohols, also known as polyols, which are carbohydrates with a similar structure to sugar but with a hydroxyl group replacing the aldehyde or ketone group. [] Maltitol is approximately 90% as sweet as sucrose (table sugar) and possesses numerous desirable properties that make it a valuable ingredient in the food and pharmaceutical industries. [] Its primary use in scientific research stems from its properties as a low-calorie sweetener and bulking agent in food products. [] Maltitol has shown potential in various research areas due to its low digestibility and unique effects on intestinal function. [, , , ]
Maltitol can be synthesized through several methods:
The molecular structure of maltitol consists of a glucose moiety linked to a sorbitol moiety via a glycosidic bond. Its chemical formula is , with a molecular weight of approximately 344.34 g/mol. The structure can be represented as follows:
The compound exists in a crystalline form and exhibits properties typical of sugar alcohols, including solubility in water and a sweet taste similar to that of sucrose.
Maltitol undergoes various chemical reactions typical of sugar alcohols:
Maltitol acts primarily as a sweetener by stimulating taste receptors on the tongue similar to sucrose but with a reduced caloric impact. Upon ingestion, it is partially absorbed in the small intestine but does not raise blood glucose levels significantly due to its slower absorption rate compared to regular sugars. This property makes it suitable for diabetic diets.
The metabolic pathway involves minimal conversion into glucose; thus, it contributes fewer calories (approximately 2.1 kcal/g) compared to sucrose (approximately 4 kcal/g). This mechanism allows individuals to enjoy sweetness without significant increases in blood sugar levels .
Maltitol possesses several notable physical and chemical properties:
These properties make maltitol an effective substitute for sugar in various applications while maintaining desirable sensory characteristics .
Maltitol has diverse applications across multiple sectors:
Maltitol (4-O-α-D-glucopyranosyl-D-glucitol) emerged as a commercially significant sugar alcohol in the mid-20th century. Its development paralleled advances in catalytic hydrogenation technology, enabling the conversion of maltose—derived from starch hydrolysis—into a stable polyol. Initial industrial production focused on leveraging its sucrose-like properties for diabetic-friendly foods. By the 1970s, maltitol gained regulatory approval in key markets, with trade names like Lesys and SweetPearl reflecting its functional role as a bulk sweetener [1] [4]. Historically, polyols were valued in medicinal syrups for their non-cariogenic properties, but maltitol’s scalability solidified its position in modern food technology [4].
Maltitol belongs to the disaccharide polyol subgroup, distinct from monosaccharide polyols (e.g., erythritol) and monosaccharide derivatives (e.g., xylitol). Its chemical structure comprises a glucose unit linked to a sorbitol moiety via α(1→4) glycosidic bonds. This molecular configuration confers:
Polyol | Type | Molecular Formula | Relative Sweetness (Sucrose=1) |
---|---|---|---|
Maltitol | Disaccharide | C₁₂H₂₄O₁₁ | 0.75–0.90 |
Xylitol | Monosaccharide | C₅H₁₂O₅ | 1.00 |
Erythritol | Monosaccharide | C₄H₁₀O₄ | 0.60–0.70 |
Sorbitol | Monosaccharide | C₆H₁₄O₆ | 0.55–0.65 |
Maltitol is universally approved as a food additive under specific codes:
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